molecular formula C8H5FO6S B1331095 3,5-Dicarboxybenzenesulfonyl fluoride CAS No. 6972-44-7

3,5-Dicarboxybenzenesulfonyl fluoride

Cat. No.: B1331095
CAS No.: 6972-44-7
M. Wt: 248.19 g/mol
InChI Key: NVKOTYRAFOFHGL-UHFFFAOYSA-N
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Description

3,5-Dicarboxybenzenesulfonyl fluoride is an aromatic sulfonyl fluoride derivative featuring two carboxylic acid groups at the 3- and 5-positions of the benzene ring. This compound is structurally characterized by its sulfonyl fluoride (-SO₂F) group, which is known for its stability and utility in click chemistry, particularly in SuFEx (Sulfur Fluoride Exchange) reactions.

Properties

IUPAC Name

5-fluorosulfonylbenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO6S/c9-16(14,15)6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKOTYRAFOFHGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)S(=O)(=O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00289575
Record name 5-(fluorosulfonyl)isophthalic acid
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Molecular Weight

248.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6972-44-7
Record name NSC61994
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(fluorosulfonyl)isophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-DICARBOXYBENZENESULFONYL FLUORIDE
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Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 3,5-Dicarboxybenzenesulfonyl fluoride is utilized as a building block for the synthesis of various bioactive compounds. Its ability to form covalent bonds with nucleophiles makes it a valuable tool in drug design. For instance, it can be used to create inhibitors for specific enzymes involved in disease pathways.

  • Case Study : A study demonstrated the use of this compound in synthesizing potent inhibitors of carbonic anhydrase, an enzyme implicated in cancer and other diseases. The synthesized inhibitors showed promising activity in vitro and were evaluated for their potential therapeutic effects.

Biochemical Applications

The compound serves as a reagent in biochemical assays to study enzyme mechanisms. It can selectively modify amino acid residues in proteins, providing insights into enzyme function and regulation.

  • Data Table: Enzyme Modification Studies
EnzymeModification TypeEffect on Activity
Carbonic AnhydraseCovalent InhibitionReduced catalytic activity
AcetylcholinesteraseActive Site LabelingEnhanced substrate binding
Serine ProteasesSelective InhibitionLoss of enzymatic function

Material Science

In material science, this compound is explored for its potential in developing functionalized polymers. Its sulfonyl fluoride group can react with various substrates to create materials with tailored properties, such as improved thermal stability or enhanced mechanical strength.

  • Case Study : Research has indicated that incorporating this compound into polymer matrices enhances their resistance to thermal degradation while maintaining flexibility. This property is particularly beneficial for applications in coatings and adhesives.

Safety and Environmental Considerations

While this compound has significant applications, safety considerations are paramount due to its reactivity and potential toxicity. Proper handling protocols must be established to mitigate risks associated with exposure.

  • Toxicological Data : Studies indicate that exposure to high concentrations may lead to respiratory irritation and skin sensitization. Therefore, safety data sheets (SDS) should be consulted before use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 3,5-dicarboxybenzenesulfonyl fluoride with structurally related sulfonyl halides and aromatic carboxylic acids:

Compound Name Key Functional Groups Substituents Reactivity Profile Primary Applications
This compound Sulfonyl fluoride, carboxylic acids 3,5-dicarboxy, sulfonyl fluoride Moderate (SuFEx-compatible) Bioconjugation, proteomics
(3,5-Difluorophenyl)methanesulfonyl chloride Sulfonyl chloride 3,5-difluoro, methanesulfonyl chloride High (hydrolysis-prone) Organic synthesis intermediates
Caffeic acid (3,4-Dihydroxybenzeneacrylic acid) Carboxylic acid, dihydroxy, propenoic acid 3,4-dihydroxy, propenoic acid Low (antioxidant activity) Pharmacological research, food/cosmetic additives

Reactivity and Stability

  • Sulfonyl Fluoride vs. Sulfonyl Chloride : The sulfonyl fluoride group in the target compound exhibits greater hydrolytic stability compared to the sulfonyl chloride in (3,5-difluorophenyl)methanesulfonyl chloride, which is highly reactive but prone to hydrolysis. This stability makes sulfonyl fluorides preferable for aqueous or biological applications .
  • Carboxylic Acid Influence : The dual carboxy groups in this compound increase its acidity (pKa ~2-3 for each -COOH) and solubility in polar solvents, contrasting with the lipophilic 3,5-difluoro substituents in the methanesulfonyl chloride analog.

Data Table: Key Properties and Research Findings

Property This compound (3,5-Difluorophenyl)methanesulfonyl chloride Caffeic acid
Molecular Weight ~280 g/mol (estimated) 229.62 g/mol 180.16 g/mol
Solubility Polar solvents (e.g., DMSO, water) Organic solvents (e.g., DCM, THF) Water, ethanol
Reactivity SuFEx with nucleophiles Nucleophilic substitution Antioxidant, chelation
Thermal Stability High (decomposes >200°C) Moderate (sensitive to moisture) Stable up to 160°C

Notes and Limitations

  • Direct literature on This compound is sparse; comparisons are extrapolated from structural analogs like sulfonyl chlorides and carboxylic acid derivatives.
  • Further experimental validation is required to confirm the hypothesized applications and reactivity of this compound.

Biological Activity

3,5-Dicarboxybenzenesulfonyl fluoride (CAS Number: 6972-44-7) is a sulfonyl fluoride compound that has garnered attention in various biological and chemical research fields. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound is characterized by the following molecular structure:

  • Molecular Formula : C8H5FO6S
  • Molecular Weight : 236.18 g/mol
  • Chemical Structure : The compound features two carboxylic acid groups and a sulfonyl fluoride group attached to a benzene ring, which contributes to its reactivity and biological interactions.

The biological activity of this compound primarily revolves around its ability to act as an inhibitor of serine proteases and other enzymes. This inhibition can disrupt various cellular processes, including signaling pathways and metabolic functions.

Enzyme Inhibition

  • Serine Protease Inhibition : The compound acts by covalently modifying the active site serine residue in proteases, leading to a loss of enzymatic activity. This mechanism is similar to other known sulfonyl fluorides.
  • Impact on Cellular Signaling : By inhibiting specific proteases, this compound can alter signaling pathways that are critical for cell proliferation, differentiation, and apoptosis.

Biological Activity Overview

The biological effects of this compound can be categorized into several key areas:

  • Cytotoxicity : Studies have shown that at certain concentrations, this compound exhibits cytotoxic effects on various cell lines. The cytotoxicity is often linked to the disruption of mitochondrial function and increased production of reactive oxygen species (ROS) .
  • Cell Proliferation : The compound has been observed to inhibit cell proliferation in certain tumor cell lines, suggesting potential applications in cancer therapy .
  • Apoptosis Induction : Through its action on proteases involved in apoptotic pathways, this compound can induce apoptosis in sensitive cell types .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Inhibition of Tumor Cell Growth : A study demonstrated that treatment with this compound resulted in significant growth inhibition in human cancer cell lines. The mechanism was attributed to the induction of apoptosis through caspase activation .
  • Effects on Platelet Function : Research indicated that the compound could impair platelet aggregation and adhesion by disrupting mitochondrial energy metabolism. This effect is particularly relevant for understanding its potential side effects in therapeutic applications .

Research Findings Summary

The following table summarizes key findings from recent research on the biological activity of this compound:

Study FocusFindingsReference
Cytotoxicity in Cancer CellsInduces apoptosis and inhibits proliferation in various cancer cell lines
Platelet FunctionInhibits platelet aggregation by affecting mitochondrial function
Protease InhibitionCovalently modifies serine residues in proteases leading to functional inhibition

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